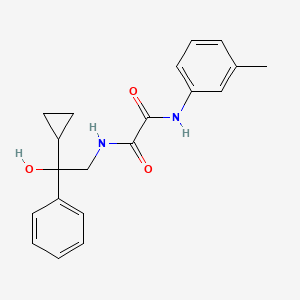

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(m-tolyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(m-tolyl)oxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has shown potential as an anticancer agent and has been the subject of extensive scientific research in recent years.

Applications De Recherche Scientifique

Asymmetric Synthesis

The compound has been explored in the context of asymmetric synthesis, such as the preparation of grenadamide, showcasing the use of chiral auxiliaries and cyclopropanation reactions. This highlights its utility in synthesizing cyclopropane-containing natural products, with implications for pharmaceutical development and the synthesis of complex molecules (Green et al., 2005).

Inhibition of Monoamine Oxidase

Research has also focused on the inhibition of MAO, with N-phenacyl-cyclopropylamine derivatives (structurally related to the specified oxalamide) being studied for their potential as selective inhibitors of type B MAO. This work contributes to understanding the therapeutic potential of these compounds in treating neurological disorders by modulating monoamine levels (Fuller et al., 1978).

Coordination Chemistry

Studies on dinuclear copper(II) complexes with carboxylate-rich coordination environments provide insights into metal-organic frameworks and molecular architectures. These complexes, involving related oxalamide ligands, have potential applications in catalysis, magnetic materials, and environmental remediation (Holz et al., 1998).

Crystallization Behaviors

The influence of oxalamide compounds on the crystallization behaviors of bacterially synthesized poly(hydroxyalkanoate)s (PHAs) has been investigated, demonstrating that certain oxalamide derivatives can significantly enhance the crystallization rate and thermal properties of PHAs. This research opens avenues for improving the material properties of biopolymers for various industrial applications (Xu et al., 2017).

Propriétés

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14-6-5-9-17(12-14)22-19(24)18(23)21-13-20(25,16-10-11-16)15-7-3-2-4-8-15/h2-9,12,16,25H,10-11,13H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIDQPPIGPDPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

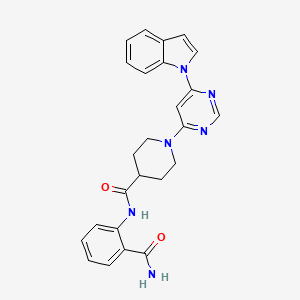

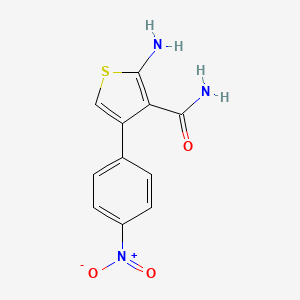

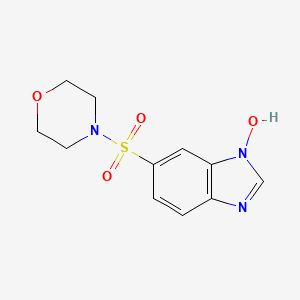

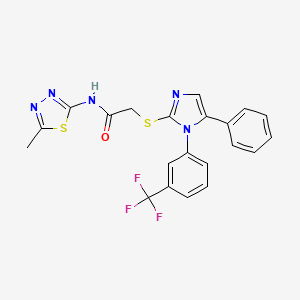

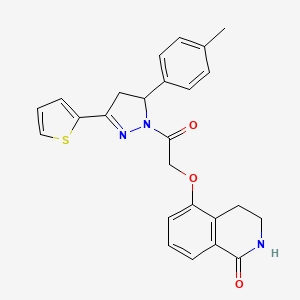

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(m-tolyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(thiophen-3-ylmethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2754310.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2754313.png)

![N-(3,4-dimethylphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2754322.png)

![N-(5-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2754323.png)